2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
CAS No.: 1040679-43-3
Cat. No.: VC8437734
Molecular Formula: C21H18ClN3O3S2
Molecular Weight: 460 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040679-43-3 |
|---|---|
| Molecular Formula | C21H18ClN3O3S2 |
| Molecular Weight | 460 g/mol |
| IUPAC Name | 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C21H18ClN3O3S2/c1-13-9-14(2)11-17(10-13)25(3)30(26,27)18-7-8-29-19(18)21-23-20(24-28-21)15-5-4-6-16(22)12-15/h4-12H,1-3H3 |
| Standard InChI Key | CDNIDTUWBIBDQL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Introduction
The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a synthetic chemical entity belonging to the class of sulfonamides and oxadiazoles. These chemical scaffolds are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. A typical pathway includes:
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Formation of the Oxadiazole Ring: This step involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.
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Introduction of the Sulfonamide Group: The thiophene ring is functionalized with a sulfonamide moiety through sulfonation followed by amination.
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Substitution with Chlorophenyl: Electrophilic aromatic substitution introduces the chlorophenyl group at the oxadiazole ring.
Spectroscopic techniques such as IR, -NMR, -NMR, and mass spectrometry are employed to confirm the structure.
Anticancer Potential
Sulfonamides and oxadiazoles have shown significant anticancer activity due to their ability to inhibit enzymes like carbonic anhydrase or disrupt DNA synthesis pathways. Preliminary studies on similar compounds suggest that this molecule may exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The presence of the chlorophenyl and oxadiazole groups enhances the antimicrobial potential by interfering with bacterial enzyme systems or cell wall synthesis.
ADMET Predictions
Computational studies predict favorable pharmacokinetic properties for this compound:
| Parameter | Prediction |
|---|---|
| Absorption | High oral bioavailability predicted due to moderate molecular weight |
| Distribution | Lipophilic nature suggests good tissue penetration |
| Metabolism | Likely metabolized by cytochrome P450 enzymes |
| Excretion | Primarily renal clearance expected |
| Toxicity | Low predicted toxicity based on computational models |
Research Findings from Similar Compounds
Studies on related oxadiazole-sulfonamide derivatives reveal promising results:
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Anticancer compounds with IC50 values below 50 μM in HeLa and HCT-116 cell lines .
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Antimicrobial agents effective against resistant bacterial strains .
These findings underscore the potential of this compound for therapeutic applications.
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